3-Methylphenyl cycloheptyl ketone
Description
Properties
IUPAC Name |
cycloheptyl-(3-methylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O/c1-12-7-6-10-14(11-12)15(16)13-8-4-2-3-5-9-13/h6-7,10-11,13H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMJBWDZLQMTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenyl cycloheptyl ketone typically involves the Friedel-Crafts acylation of cycloheptanone with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3-Methylphenyl cycloheptyl ketone can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and solvent systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenyl cycloheptyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3-Methylphenyl cycloheptyl ketone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methylphenyl cycloheptyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds or undergo nucleophilic addition reactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Cyclopentyl and Cyclohexyl Analogs
- Cyclopentyl 3-Methylphenyl Ketone (CAS 85359-50-8) : This analog features a five-membered cyclopentyl ring. Its molecular weight (188.27 g/mol) is lower than the cycloheptyl derivative, and synthesis typically avoids the fragmentation steps required for seven-membered rings .
- Cyclohexyl Derivatives : Cyclohexyl analogs (e.g., compound 3d in antifungal studies) exhibit higher synthetic yields in some cases and superior biological activity due to optimal ring conformation for target binding .
Chlorinated and Fluorinated Derivatives
Reactivity and Kinetic Studies
Reaction rates of cycloalkyl phenyl ketones with sodium borohydride (NaBH₄) correlate with ring strain:
Physical and Chemical Properties
Key Research Findings
- Synthetic Challenges : Cycloheptyl ketones require multi-step syntheses with specialized reagents (e.g., SmI₂), whereas smaller rings are more straightforward to prepare .
- Biological Performance : Despite synthetic hurdles, cycloheptyl derivatives retain moderate bioactivity, though less than cyclohexyl analogs, highlighting the importance of ring size in drug design .
- Reactivity Trends : The seven-membered ring’s balance of reduced strain and conformational flexibility may enhance reactivity in certain transformations, such as reductions or nucleophilic additions .
Biological Activity
3-Methylphenyl cycloheptyl ketone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
3-Methylphenyl cycloheptyl ketone is characterized by its ketone functional group attached to a cycloheptyl ring and a methyl-substituted phenyl group. The molecular structure influences its interaction with biological systems.
The biological activity of 3-Methylphenyl cycloheptyl ketone primarily involves its interaction with various molecular targets, including enzymes and receptors. The ketone group can form hydrogen bonds and undergo nucleophilic addition reactions with biological molecules, influencing biochemical pathways.
Key Mechanisms:
- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, impacting metabolic pathways.
- Receptor Binding : It may bind to receptors involved in signaling pathways, potentially altering physiological responses.
Biological Activity Insights
Research indicates that 3-Methylphenyl cycloheptyl ketone exhibits several biological activities, including anti-inflammatory, analgesic, and cytoprotective effects.
Case Studies
- Cytoprotective Effects : In studies focusing on mitochondrial bioenergetics, derivatives of similar compounds have shown the ability to enhance ATP production, suggesting that 3-Methylphenyl cycloheptyl ketone may also promote mitochondrial function .
- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could contribute to protective effects against oxidative stress in cells.
Research Findings
A review of the literature reveals various studies assessing the biological activity of similar compounds:
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-Methylphenyl cycloheptyl ketone, it is useful to compare it with structurally similar compounds:
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-Fluorophenyl cycloheptyl ketone | Potentially enhanced binding affinity due to fluorine substitution | Similar hydrogen bonding capabilities |
| 3-Methylphenyl cyclopentyl ketone | Lower lipophilicity affecting membrane permeability | Less effective in receptor binding |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-Methylphenyl cycloheptyl ketone, and what reaction conditions optimize yield?
- Methodology : Two primary routes are documented:
- SmI₂-mediated fragmentation : Cyclopropyl ketones (e.g., 1-benzoyl-1-bromocycloheptane) undergo reductive cleavage using SmI₂, followed by acidic workup to yield the cycloheptyl ketone (84% yield) .
- Grignard reaction : Cycloheptanecarbonitrile reacts with phenylmagnesium bromide, followed by acid hydrolysis to form the ketone (73% yield) .
- Optimization includes controlling temperature (e.g., 0–60°C for SmI₂ reactions) and solvent selection (e.g., THF or dichloromethane).
Q. How is the molecular structure of 3-Methylphenyl cycloheptyl ketone characterized experimentally and computationally?
- Methodology :
- Experimental : NMR (¹H/¹³C) and mass spectrometry (MS) confirm functional groups and molecular weight. X-ray crystallography resolves stereochemistry for crystalline derivatives .
- Computational : Density Functional Theory (DFT) simulations predict bond angles, torsional strain, and electronic properties. Software like Gaussian or ORCA models spatial arrangements .
Q. What are the typical chemical reactions and functional group transformations observed in 3-Methylphenyl cycloheptyl ketone?
- Methodology :
- Reduction : Sodium borohydride reduces the ketone to a secondary alcohol, with reaction rates influenced by cycloheptyl ring strain (higher rates vs. cyclohexyl analogs) .
- Oxidation : MnO₂ or KMnO₄ oxidizes the ketone to carboxylic acids or enones, depending on conditions .
- Substitution : Electrophilic aromatic substitution at the 3-methylphenyl group introduces halogens or nitro groups .
Advanced Research Questions
Q. How do steric and electronic effects of the cycloheptyl group influence reaction kinetics and selectivity in catalytic transformations?
- Methodology :
- Kinetic studies : Compare hydride reduction rates (e.g., NaBH₄) across cycloalkyl phenyl ketones. Cycloheptyl’s lower angular strain increases reactivity vs. cyclopropane derivatives .
- Steric maps : Molecular dynamics simulations quantify steric hindrance around the ketone group, correlating with enantioselectivity in asymmetric catalysis .
Q. What challenges arise in dehydrogenating 3-Methylphenyl cycloheptyl ketone to form cycloheptyl dienones, and how are they addressed?
- Methodology :
- Dehydrogenation barriers : Pd/C or DDQ-mediated dehydrogenation often stalls due to ring strain. Alternative pathways include:
- PhSeBr oxidative elimination : Forms conjugated enones (56% yield over two steps) .
- Enzyme-mediated catalysis : Cytochrome P450 mutants enable selective C-H activation .
Q. How does the cycloheptyl ring size modulate biological activity compared to smaller (cyclopentyl) or larger (cyclooctyl) analogs?
- Methodology :
- Cytotoxicity assays : Test derivatives against cancer cell lines (e.g., MCF-7, HepG2) to correlate ring size with IC₅₀ values. Cycloheptyl analogs show enhanced membrane permeability vs. cyclopentyl .
- Enzyme inhibition : Screen for kinase or topoisomerase inhibition. Larger rings (e.g., cycloheptyl) may disrupt ATP-binding pockets in kinases like PKC .
Q. How are data contradictions resolved in studies of 3-Methylphenyl cycloheptyl ketone’s reactivity or bioactivity?
- Methodology :
- Meta-analysis : Compare kinetic data (e.g., reduction rates) across studies to identify outliers caused by solvent polarity or catalyst impurities .
- Dose-response validation : Replicate conflicting bioactivity results using standardized assays (e.g., MTT for cytotoxicity) and orthogonal techniques (e.g., flow cytometry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
